Benzyl (S)-(2-oxoazepan-3-YL)carbamate
Overview
Description
Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group attached to the nitrogen atom of the carbamate, and an azepane ring with a ketone functional group at the second position.
Mechanism of Action
Target of Action
Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a type of carbamate compound . Carbamates are known to interact with various targets in the body.
Mode of Action
Carbamates, including this compound, are known to form amides, fluorescence probes, and amines . They are reactive chemicals that can interact with various biological molecules.
Biochemical Pathways
Carbamates are involved in various biochemical pathways. They are often used as protecting groups for amines, which play a crucial role in peptide synthesis .
Pharmacokinetics
Carbamates in general are known to have good chemical and proteolytic stabilities . They are also known to be soluble in organic solvents and moderately soluble in water .
Result of Action
Carbamates in general are known to have various biological effects, depending on their specific structures and targets .
Action Environment
The action of this compound, like other carbamates, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and reactivity of carbamates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (S)-2-oxoazepan-3-amine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The ketone group in the azepane ring can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted benzyl carbamates.
Scientific Research Applications
Benzyl (S)-(2-oxoazepan-3-YL)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes like acetylcholinesterase and butyrylcholinesterase.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Benzyl carbamate: Lacks the azepane ring and ketone group, making it less complex.
(S)-2-oxoazepan-3-YL carbamate: Does not have the benzyl group, which affects its reactivity and applications.
N-Boc protected amines: Similar in function as protecting groups but differ in their chemical structure and deprotection conditions.
Uniqueness: Benzyl (S)-(2-oxoazepan-3-YL)carbamate is unique due to its combination of a benzyl group, an azepane ring, and a ketone functional group. This structure provides specific reactivity and stability, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
benzyl N-[(3S)-2-oxoazepan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWYCTUOFGJWRJ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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